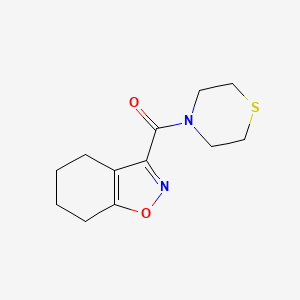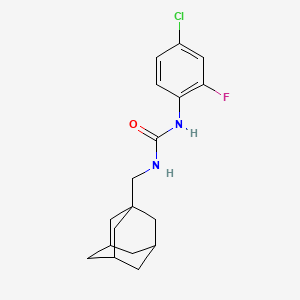![molecular formula C14H15ClN2O2S B4677421 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4677421.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). IGF-1R is a transmembrane receptor that plays an important role in cell growth, differentiation, and survival. Overexpression of IGF-1R has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea exerts its anti-cancer effects by targeting IGF-1R. IGF-1R is a tyrosine kinase receptor that activates multiple signaling pathways involved in cell growth and survival. Binding of IGF-1 to IGF-1R leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound inhibits IGF-1R by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models of cancer. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea is its specificity for IGF-1R, which makes it a valuable tool for studying the role of IGF-1R in cancer biology. However, this compound has also been shown to inhibit insulin receptor (IR) signaling at higher concentrations, which may limit its use in certain experiments. In addition, this compound has poor solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.
Future Directions
For N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea research include the development of more potent and selective IGF-1R inhibitors, as well as the identification of biomarkers that can predict response to IGF-1R inhibition. In addition, the combination of this compound with other cancer therapies, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy. Finally, the role of IGF-1R signaling in non-cancer diseases, such as diabetes and neurodegenerative diseases, warrants further investigation.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9(12-7-8-13(15)20-12)16-14(18)17-10-5-3-4-6-11(10)19-2/h3-9H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAJHPNOCXCSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4677344.png)
![2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)

![4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B4677375.png)
![4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)


![8-(methylsulfonyl)-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B4677402.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)
![N-ethyl-2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4677427.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)
![1-(4-fluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4677438.png)